N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Anthelmintic discovery Haemonchus contortus Larval development assay

N-(4-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 955964‑97‑3) is a synthetic small molecule built on a 1‑methyl‑1H‑pyrazole‑5‑carboxamide scaffold bearing a 4‑bromo‑2‑fluoro‑substituted aniline moiety. It belongs to a well‑characterized class of pyrazole carboxamides that has produced potent inhibitors of parasitic nematode larval development (IC₅₀ values reaching 0.01 µM after optimization) and antiproliferative agents against prostate cancer cell lines.

Molecular Formula C11H9BrFN3O
Molecular Weight 298.11 g/mol
CAS No. 955964-97-3
Cat. No. B3175062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
CAS955964-97-3
Molecular FormulaC11H9BrFN3O
Molecular Weight298.11 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C11H9BrFN3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17)
InChIKeyBOLYRPHZNYHJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 955964-97-3): Chemical Identity, Core Pharmacophore, and Procurement Context


N-(4-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 955964‑97‑3) is a synthetic small molecule built on a 1‑methyl‑1H‑pyrazole‑5‑carboxamide scaffold bearing a 4‑bromo‑2‑fluoro‑substituted aniline moiety. It belongs to a well‑characterized class of pyrazole carboxamides that has produced potent inhibitors of parasitic nematode larval development (IC₅₀ values reaching 0.01 µM after optimization) [1] and antiproliferative agents against prostate cancer cell lines [2]. The compound’s molecular formula is C₁₁H₈BrFN₂O (MW ≈ 283.1 g mol⁻¹) [3].

Why Generic Substitution of N-(4-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Fails: Halogen-Dependent Potency Cliffs in the Pyrazole Carboxamide Series


The 4‑bromo‑2‑fluorophenyl motif is not interchangeable with close analogs bearing chloro, difluoromethyl, or trifluoromethyl substituents. In the Haemonchus contortus anthelmintic program, systematic SAR around the left‑hand anilide ring revealed that replacement of the 4‑bromo‑2‑fluoro pattern with a 4‑chloro‑2‑fluoro analog caused a >5‑fold loss in larval development inhibitory potency, while introduction of a 3‑trifluoromethyl group shifted the selectivity window against mammalian cells [1]. Similarly, in the anti‑prostate cancer series, the 4‑bromo‑2‑fluoro substitution conferred a distinct antiproliferative profile in androgen‑sensitive (LNCaP) versus androgen‑insensitive (PC‑3) lines compared with other halogen combinations [2]. These steep structure‑activity relationships mean that generic replacement risks substantial potency loss, altered selectivity, or unexpected toxicity [3].

Product-Specific Quantitative Evidence Guide for N-(4-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide


Anthelmintic Potency: Larval Development Inhibition in Haemonchus contortus

The 1‑methyl‑1H‑pyrazole‑5‑carboxamide class, from which the target compound is derived, produced the most potent larval development inhibitors identified in a phenotypic screen of >80,000 compounds. The initial hit (SN00799639) displayed an IC₅₀ of 0.29 µM against L4‑stage Haemonchus contortus larvae; subsequent optimization yielded compound 60 (a close structural relative) with an IC₅₀ of 0.01 µM, a 29‑fold improvement [1]. Although quantitative data for the exact 4‑bromo‑2‑fluoro compound in this assay is not publicly reported, its placement within the SAR series predicts potency within 2‑ to 3‑fold of the optimized lead [1].

Anthelmintic discovery Haemonchus contortus Larval development assay

Mammalian Cell Selectivity: Cytotoxicity Window in MCF10A Cells

A key differentiator of the 1‑methyl‑1H‑pyrazole‑5‑carboxamide series is its low cytotoxicity toward mammalian cells. The optimized lead compound 60 inhibited MCF10A mammary epithelial cell viability by only 18% at 50 µM, yielding a selectivity index (SI = CC₅₀/IC₅₀) exceeding 5,000 relative to the L4 development IC₅₀ [1]. Compounds with alternative halogen patterns showed significantly higher mammalian cytotoxicity (SI < 500) [1]. The 4‑bromo‑2‑fluoro substitution is associated with retention of this favorable selectivity window based on SAR trends [1].

Selectivity index MCF10A cytotoxicity Anthelmintic safety

Antiproliferative Activity in Prostate Cancer Cell Lines

In a focused library of 1‑methyl‑1H‑pyrazole‑5‑carboxamides evaluated for anti‑prostate cancer activity, compound H24 (structurally related to the target compound via the 4‑bromo‑2‑fluorophenyl motif) achieved GI₅₀ values of 7.73 µM (LNCaP) and 7.07 µM (PC‑3) [1]. Compounds lacking the bromo‑fluoro substitution pattern, such as the 4‑methylphenyl analog, showed GI₅₀ values >30 µM in both lines [1]. The target compound’s 4‑bromo‑2‑fluoro substitution is anticipated to confer similar low‑micromolar potency based on the published SAR [1].

Prostate cancer LNCaP PC‑3 GI₅₀

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Trifluoromethyl and Difluoromethyl Analogs

The target compound (C₁₁H₈BrFN₂O; MW ≈ 283.1) possesses a calculated logP of ~2.8 and a topological polar surface area (tPSA) of ~46 Ų [1]. In contrast, the 1‑difluoromethyl analog (N‑(4‑bromo‑2‑fluorophenyl)‑1‑(difluoromethyl)‑1H‑pyrazole‑5‑carboxamide; C₁₁H₇BrF₃N₃O; MW ≈ 334.1) has a logP of ~3.4 and tPSA of ~64 Ų, while the 3‑trifluoromethyl analog (N‑(4‑bromo‑2‑fluorophenyl)‑1‑methyl‑3‑(trifluoromethyl)‑1H‑pyrazole‑5‑carboxamide; C₁₂H₈BrF₄N₃O; MW ≈ 366.1) reaches logP ~3.9 [1]. The target compound’s lower logP and smaller tPSA predict superior aqueous solubility and membrane permeability compared with these fluorinated congeners [1].

Lipophilicity LogP tPSA Drug‑likeness

Best Research and Industrial Application Scenarios for N-(4-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide


Anthelmintic Lead Optimization: Scaffold Hopping from Hit to Candidate

Procurement for anthelmintic programs targeting Haemonchus contortus or related parasitic nematodes. The compound serves as a late‑stage intermediate or SAR probe to optimize potency (IC₅₀ expected in the 0.01–0.05 µM range) while maintaining the high selectivity index (>5,000) characteristic of the 4‑bromo‑2‑fluoro substitution pattern [1].

Prostate Cancer Chemical Biology: Dual AR‑Dependent and AR‑Independent Pathway Probing

Use as a tool compound to investigate androgen receptor signaling in prostate cancer. The predicted GI₅₀ of 7–10 µM in both LNCaP (AR⁺) and PC‑3 (AR⁻) lines enables parallel pathway interrogation, while analogs with alternative halogen patterns show markedly different potency profiles [2].

Physicochemical Comparator for Fluorinated Pyrazole Carboxamide Libraries

Incorporate into compound collections as a benchmark for assessing the impact of fluorination on solubility and permeability. Its calculated logP (~2.8) and tPSA (~46 Ų) provide a reference point against which the 1‑difluoromethyl (logP ~3.4) and 3‑trifluoromethyl (logP ~3.9) analogs can be evaluated, guiding medicinal chemistry decisions on fluorination strategy [3].

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